molecular formula C9H14N2O B12830101 1-(4-Butyl-1H-imidazol-5-yl)ethanone

1-(4-Butyl-1H-imidazol-5-yl)ethanone

Cat. No.: B12830101
M. Wt: 166.22 g/mol
InChI Key: MZPGBHIUTXMNHG-UHFFFAOYSA-N
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Description

1-(4-Butyl-1H-imidazol-5-yl)ethanone is a useful research compound. Its molecular formula is C9H14N2O and its molecular weight is 166.22 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H14N2O

Molecular Weight

166.22 g/mol

IUPAC Name

1-(5-butyl-1H-imidazol-4-yl)ethanone

InChI

InChI=1S/C9H14N2O/c1-3-4-5-8-9(7(2)12)11-6-10-8/h6H,3-5H2,1-2H3,(H,10,11)

InChI Key

MZPGBHIUTXMNHG-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=C(N=CN1)C(=O)C

Origin of Product

United States

Synthesis and Characterization

The synthesis of substituted imidazoles can be achieved through various established methods, such as the Debus-Radziszewski reaction, which involves the condensation of a dicarbonyl compound, an aldehyde, and ammonia. mdpi.comyoutube.com For N-substituted imidazoles, a common route involves the reaction of imidazole (B134444) with an appropriate alkyl or aryl halide in the presence of a base. nih.gov

While specific literature detailing the synthesis of 1-(4-Butyl-1H-imidazol-5-yl)ethanone is not abundant, its preparation can be extrapolated from general methods for similar compounds. One plausible route involves the acylation of a 4-butyl-1H-imidazole precursor. The synthesis of the pyrazole (B372694) derivatives of a similar compound, 5-(2'-n-butyl-4'-chloro-1'-H-imidazol-5'-yl)-3-aryl-4,5-dihydro-1-H-pyrazoles, has been documented. icm.edu.pl

Purification of imidazole derivatives is typically achieved through standard techniques such as recrystallization or column chromatography. nih.gov Characterization relies on a suite of spectroscopic methods.

¹H and ¹³C NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is crucial for elucidating the molecular structure. For instance, in a related compound, 1-[4-(1H-imidazol-1-yl)phenyl]ethanone monohydrate, the proton and carbon signals have been explicitly assigned. researchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy helps in identifying functional groups. The characteristic carbonyl (C=O) stretch and C=N vibrations of the imidazole ring are key markers. researchgate.netresearchgate.net

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern, confirming the compound's identity. researchgate.net

The physical and chemical properties of this compound are presented in the table below. These are predicted or inferred from data on analogous compounds.

PropertyValue
Molecular Formula C9H14N2O
Molecular Weight 166.22 g/mol
Appearance Expected to be a solid
Solubility Likely soluble in organic solvents like DMSO and methanol. chemdad.com
Boiling Point Not determined
Melting Point Not determined

Chemical Reactivity and Derivatization

The reactivity of 1-(4-Butyl-1H-imidazol-5-yl)ethanone is dictated by the functional groups present: the imidazole (B134444) ring, the ketone group, and the butyl chain.

The imidazole ring can undergo electrophilic substitution, and the nitrogen atoms can be alkylated or acylated. youtube.com The presence of the butyl and acetyl groups will influence the regioselectivity of these reactions.

The ketone moiety is a versatile handle for derivatization. It can undergo reduction to an alcohol, reductive amination to form amines, or condensation reactions to create larger, more complex molecules. For instance, chalcones can be synthesized from related acetophenone (B1666503) derivatives, which can then be cyclized to form pyrazolines. researchgate.net

Biological and Pharmacological Profile

Imidazole (B134444) derivatives are known to exhibit a wide range of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties. mdpi.comnih.govnih.gov

While direct studies on 1-(4-Butyl-1H-imidazol-5-yl)ethanone are limited, research on analogous structures provides valuable insights. For example, certain imidazole derivatives have shown potent antibacterial activity against various strains, including E. coli and P. aeruginosa. nih.gov The antimicrobial activity of pyrazole (B372694) derivatives of 2'-n-butyl-4'-chloro-1'-H-imidazole has also been investigated. icm.edu.pl

The mechanism of action for imidazole-based drugs is diverse. For instance, the antifungal azoles inhibit the enzyme lanosterol (B1674476) 14α-demethylase, which is crucial for ergosterol (B1671047) synthesis in fungal cell membranes. Other imidazole compounds may act by different mechanisms, depending on their specific structure.

Therapeutic Potential

The therapeutic potential of 1-(4-Butyl-1H-imidazol-5-yl)ethanone and its derivatives can be inferred from the broad spectrum of activities demonstrated by the imidazole (B134444) class of compounds.

Given the documented antimicrobial properties of many imidazole derivatives, this compound scaffold represents a promising starting point for the development of new antibacterial and antifungal agents. mdpi.comicm.edu.plnih.gov

Numerous imidazole-containing molecules have been investigated for their anticancer properties. nih.govresearchgate.net Further derivatization and screening of the this compound scaffold could lead to the discovery of novel anticancer agents.

The versatility of the imidazole ring suggests potential applications in other therapeutic areas as well, including as anti-inflammatory and antiviral agents. acs.orgbeilstein-journals.org

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Methodologies for 1-(4-Butyl-1H-imidazol-5-yl)ethanone

The pursuit of environmentally benign and efficient synthetic routes is a cornerstone of modern chemistry. semanticscholar.orgwiserpub.comresearchgate.net Future research should prioritize the development of novel and sustainable methodologies for the synthesis of this compound, moving beyond traditional multi-step procedures which may involve harsh conditions and generate significant waste.

Exploration of Emerging Catalytic Systems and Green Reaction Conditions

A significant area for future investigation is the application of emerging catalytic systems to streamline the synthesis of this compound. Current synthetic approaches for imidazole (B134444) derivatives often rely on established but potentially inefficient methods. ijpsjournal.com The exploration of novel catalysts could lead to higher yields, reduced reaction times, and milder reaction conditions.

Recent advancements in the synthesis of substituted imidazoles have highlighted the efficacy of various catalytic systems. For instance, a one-pot approach for 2,4(5)-disubstituted imidazoles has been developed using catalytic hydrobromic acid (HBr) in dimethyl sulfoxide (B87167) (DMSO) for the initial ketone oxidation, followed by a condensation reaction. nih.govorganic-chemistry.orgresearchgate.net Another promising avenue involves the use of heterogeneous catalysts, such as silica-supported ferric chloride (FeCl3/SiO2), which offer the advantages of easy separation and recyclability, aligning with the principles of green chemistry. rsc.org The application of these and other novel catalytic systems to the synthesis of this compound from readily available precursors, such as those derived from 2-butyl-4(5)-chloro-5(4)-hydroxymethyl-1H-imidazole, warrants investigation. lookchem.com

Furthermore, the adoption of green reaction conditions, such as microwave and ultrasound irradiation, has been shown to accelerate the synthesis of imidazole derivatives. researchgate.net A systematic study of these non-conventional energy sources in the synthesis of the target compound could reveal more efficient and sustainable pathways.

Table 1: Potential Catalytic Systems for the Synthesis of this compound

Catalyst System Precursors Potential Advantages Reference for Related Synthesis
HBr/DMSO Methyl ketone and aldehyde One-pot procedure, modular nih.govresearchgate.net
FeCl3/SiO2 Acetal and benzil (B1666583) derivatives Heterogeneous, recyclable, solvent-free rsc.org
Ionic Liquids Aldehydes, benzil, ammonium (B1175870) acetate Green solvent, potential for reuse tandfonline.com
Metal-organic frameworks Various High surface area, tunable porosity N/A

Investigation into Biocatalytic and Enzyme-Mediated Transformations

Biocatalysis offers a highly selective and environmentally friendly alternative to traditional chemical synthesis. nih.gov The use of enzymes or whole-cell systems for the synthesis of this compound is a largely unexplored but promising field. While the enzymatic synthesis of complex imidazole alkaloids has been observed in nature, the application of isolated enzymes or engineered microorganisms for the production of specific imidazole derivatives is an emerging area of research. nih.gov

Future studies could focus on screening for novel enzymes capable of catalyzing the key bond-forming reactions in the synthesis of the target molecule. For example, the use of lipases or other hydrolases for the acylation of a 4-butylimidazole precursor could be investigated. The catalytic activity of imidazole itself in acyl transfer reactions is well-documented, suggesting that enzymes with imidazole-containing active sites, such as certain proteases, could be engineered for this purpose. nih.govnih.gov The use of unconventional biocatalysts, such as fruit juices which have been shown to catalyze the synthesis of other imidazole derivatives, could also be explored as a cost-effective and sustainable option. tandfonline.com

Advanced Functionalization and Scaffold Diversification of this compound

The functionalization of the this compound scaffold is a critical step towards unlocking its full potential in various applications. nih.govmdpi.comnd.edu Future research should focus on developing advanced methods for the selective modification of the imidazole core and its substituents.

Synthesis of Complex Polycyclic Systems Incorporating the Imidazole Motif

The ketone functionality in this compound serves as a versatile handle for the construction of more complex molecular architectures. A key area for future research is the development of annulation strategies to synthesize novel polycyclic systems incorporating the imidazole ring. Such structures are of significant interest in medicinal chemistry and materials science.

Recent methodologies for the synthesis of polycyclic imidazoles from ketones provide a roadmap for this line of inquiry. For example, a modular approach to di- and trisubstituted imidazoles has been demonstrated, which could be adapted to use this compound as a starting material for further elaboration. nih.govresearchgate.net Additionally, redox-annulation reactions of cyclic secondary amines with α-ketoamides have been shown to produce polycyclic imidazolidinones, suggesting that similar transformations could be developed for the target compound. acs.org The exploration of intramolecular cyclization reactions, potentially triggered by functionalization of the butyl chain or the acetyl group, could also lead to a diverse range of fused heterocyclic systems.

Integration into Advanced Materials for Specific Chemical Applications

The unique electronic and hydrogen-bonding properties of the imidazole ring make it an attractive component for the design of advanced functional materials. numberanalytics.com An unexplored avenue of research is the integration of this compound into polymeric or supramolecular structures for specific chemical applications.

For instance, imidazole-functionalized polyfluorene derivatives have been investigated as chemosensory materials. acs.org The incorporation of this compound into conjugated polymers could lead to novel materials with interesting photophysical or electronic properties. Furthermore, the imidazole moiety can act as a ligand for metal ions, opening up possibilities for the development of new catalysts or metal-organic frameworks (MOFs). The butyl and acetyl substituents could be further modified to tune the properties of these materials.

In-Depth Mechanistic Studies of Chemical Reactions Involving the Compound

A thorough understanding of the reaction mechanisms underlying the synthesis and functionalization of this compound is crucial for the rational design of improved synthetic protocols and for predicting its reactivity. nih.gov Future research should, therefore, include in-depth mechanistic studies of key chemical transformations involving this compound.

The mechanism of acylation of imidazoles is a topic of ongoing interest. N-acyl imidazoles are known to be reactive intermediates in acyl transfer reactions. nih.gov A detailed investigation into the formation of a potential N-acyl intermediate during the synthesis of this compound, and its subsequent rearrangement to the C-acylated product, would provide valuable insights. The mechanism of nucleophilic addition-elimination in acylation reactions is generally understood, but the specific role of the imidazole ring and its substituents in modulating the reaction pathway warrants further study. youtube.com

Computational methods, such as Density Functional Theory (DFT), could be employed to model the reaction pathways and transition states for the synthesis and functionalization of the target compound. nih.gov Such theoretical studies, in conjunction with experimental evidence from kinetic studies and isotopic labeling, would provide a comprehensive understanding of the factors that govern the reactivity of this compound.

Table 2: Mentioned Compounds

Compound Name
This compound
2-Butyl-4(5)-chloro-5(4)-hydroxymethyl-1H-imidazole
Hydrobromic acid
Dimethyl sulfoxide
Ferric chloride
Polyfluorene

Application of Advanced In-Situ Spectroscopic Techniques for Reaction Monitoring

The synthesis of this compound and other substituted imidazoles often involves multi-step processes where understanding reaction kinetics and identifying transient intermediates is crucial. Traditional offline analytical methods may fail to capture the dynamic nature of these reactions. Therefore, a significant future direction is the application of advanced in-situ spectroscopic techniques for real-time monitoring.

Techniques such as time-resolved in-situ (TRIS) synchrotron X-ray diffraction and dispersive X-ray absorption spectroscopy (DXAS) offer powerful means to follow mechanochemical and solution-phase reactions as they happen. nih.govbirmingham.ac.uknih.gov For instance, in-situ X-ray diffraction has been successfully used to quantitatively monitor mechanochemical reactions involving imidazoles, providing data on the formation of products and the presence of amorphous phases during the milling process. nih.gov The high penetration of X-rays allows for the analysis of the bulk material within the reaction vessel, overcoming issues of sample heterogeneity. nih.gov

Similarly, TRIS-DXAS can provide atom-specific information about the electronic structure and local coordination environment of elements within the reacting species, with the potential for time resolutions down to a few seconds. nih.gov The application of these methods to the synthesis of this compound could elucidate the reaction mechanism, identify key intermediates, and allow for the rational optimization of reaction conditions to improve yield and purity. birmingham.ac.uk Other techniques like in-situ Raman spectroscopy also hold promise for monitoring changes in vibrational modes, offering complementary information on bond formation and breaking in real-time. birmingham.ac.uk

Integrated Computational and Experimental Approaches for Reaction Pathway Validation

The synergy between computational modeling and experimental work provides a powerful paradigm for validating reaction pathways and understanding the reactivity of imidazole systems. researchgate.net Future research should increasingly leverage this integrated approach. Quantum chemical calculations, particularly using Density Functional Theory (DFT), can be employed to model the structures of reactants, transition states, and products involved in the synthesis of this compound. researchgate.netnih.gov

These computational studies can predict key properties such as activation energies, reaction enthalpies, and spectroscopic signatures (e.g., IR, Raman, NMR spectra). researchgate.net The predicted data can then be compared with experimental results to validate proposed reaction mechanisms. For example, Molecular Electrostatic Potential (MEP) analysis can identify the most reactive sites on a molecule, predicting where electrophilic or nucleophilic attacks are likely to occur. researchgate.netresearchgate.net

Furthermore, machine learning models can be trained on data from both experiments and DFT calculations to predict reaction outcomes with greater accuracy. youtube.com By featurizing molecules based on their computed electronic and structural properties, these models can help chemists optimize reaction conditions and even predict the selectivity of certain transformations. youtube.comnih.gov This integrated approach moves beyond simple characterization to a predictive understanding of the chemical behavior of this compound and its synthetic precursors.

Exploration of New Methodologies for Analytical Characterization and Quantification

The accurate characterization and quantification of this compound in various matrices are essential for its development and potential application. Future research must focus on exploring and developing more sensitive, specific, and rapid analytical methods.

Application of Emerging Hyphenated Analytical Techniques

Hyphenated analytical techniques, which couple a separation method with a spectroscopic detection method, are indispensable for analyzing complex mixtures. ijpsjournal.comresearchgate.net The pharmaceutical industry, for example, relies heavily on these techniques for impurity profiling and metabolite identification. researchgate.netrsisinternational.org For the analysis of this compound, the application of advanced hyphenated systems is a promising research avenue.

Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are already standard tools. rsisinternational.org However, the use of high-resolution mass spectrometry (HRMS), such as Orbitrap or Time-of-Flight (TOF) analyzers, can provide more accurate mass measurements, facilitating the identification of unknown impurities and degradation products. researchgate.net Tandem mass spectrometry (MS/MS) further enhances specificity and provides structural information through controlled fragmentation of the parent ion. researchgate.netajrconline.org

Other emerging hyphenated techniques include:

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR): This technique provides unparalleled structural elucidation of separated compounds directly from the chromatographic eluent. researchgate.netajrconline.org

Capillary Electrophoresis-Mass Spectrometry (CE-MS): CE-MS is well-suited for analyzing polar and charged compounds and offers high separation efficiency with minimal sample consumption. researchgate.netrsisinternational.org

The data below summarizes the limits of detection (LOD) achieved for various imidazole derivatives using hyphenated techniques, illustrating the high sensitivity of these methods.

AnalyteTechniqueMatrixLimit of Detection (LOD)Reference
SecnidazoleHPLC-UV---0.41 µg/mL nih.gov
OmeprazoleHPLC-UV---0.13 µg/mL nih.gov
AlbendazoleHPLC-UV---0.18 µg/mL nih.gov
FenbendazoleHPLC-UV---0.15 µg/mL nih.gov
Various ImidazolesUHPLC-MSAerosol Particles1 to 25 nM wiley.com
BenzimidazolesLC-MS/MSMilk0.1 to 0.8 ng/mL nih.gov

Theoretical Advancements in Computational Chemistry Applied to Imidazole Systems

Computational chemistry is a cornerstone of modern chemical research, but the accuracy of its predictions is highly dependent on the underlying theoretical models. plos.org Continued advancements in this field are crucial for building a more profound understanding of imidazole chemistry.

Improvements in Computational Models for Accurate Prediction of Imidazole Chemistry

A key area for future research is the refinement of computational models to more accurately predict the chemical and physical properties of imidazole-containing molecules like this compound. While existing methods like DFT provide valuable insights, their predictive power can vary depending on the chosen functional and basis set. nih.govplos.org

Studies comparing different theoretical models have shown that while some properties can be predicted with high accuracy, others may show significant deviation from experimental values. For instance, calculations of the density of N-functionalized imidazoles were found to be quite close to experimental data, whereas viscosity predictions were less accurate and required a scaling factor for agreement. researchgate.net Similarly, vapor pressure predictions were more reliable at lower temperatures. researchgate.net

Future work should focus on:

Developing new DFT functionals: Creating functionals that are specifically parameterized to better describe the electronic structure and non-covalent interactions prevalent in heterocyclic systems.

Improving solvation models: The biological and chemical activity of imidazoles is often dictated by their behavior in solution. More accurate continuum and explicit solvation models are needed to capture these environmental effects.

Leveraging machine learning: Machine learning algorithms can be trained on large datasets of high-accuracy quantum chemical calculations or experimental results to create predictive models that are much faster than traditional quantum methods. youtube.comnih.gov These models can be used to predict properties like bond energies, reaction barriers, and spectroscopic data with high fidelity. youtube.com

By improving the fundamental accuracy of these computational tools, researchers can more reliably screen virtual libraries of imidazole derivatives, predict their properties, and guide experimental efforts toward the most promising candidates.

An In-depth Review of this compound

The imidazole ring is a cornerstone in medicinal chemistry, forming the structural basis of numerous biologically active compounds. mdpi.comnih.gov Its presence in natural products and synthetic drugs highlights its importance as a "privileged structure." This article provides a focused exploration of the chemical compound this compound, a specific derivative of the imidazole family. The discussion will encompass its synthesis, characterization, chemical reactivity, and biological profile, with a special look into the future applications of artificial intelligence in the discovery of related chemical scaffolds.

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 1-(4-Butyl-1H-imidazol-5-yl)ethanone?

  • Methodological Answer : Synthesis optimization should focus on solvent selection (e.g., dry toluene or acetonitrile to avoid side reactions), temperature control (e.g., maintaining inert conditions to prevent oxidation), and purification techniques (e.g., column chromatography with silica gel). Literature methods for analogous ethanone derivatives emphasize the use of pre-distilled solvents and validated intermediates, such as amino-substituted aryl ethanones, to ensure yield and purity . NMR spectroscopy (e.g., 1^1H/13^{13}C) is critical for verifying structural integrity during synthesis.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : Assign signals for the imidazole ring protons (δ 7.0–8.5 ppm) and the butyl chain (δ 0.8–1.6 ppm for CH3_3/CH2_2 groups). The ketone carbonyl (C=O) typically resonates at δ 190–210 ppm in 13^{13}C NMR .
  • FTIR : Confirm the presence of C=O (1650–1750 cm1^{-1}) and N–H (imidazole ring) stretches (3200–3400 cm1^{-1}) .
  • Mass Spectrometry : Use high-resolution MS (HRMS) to verify the molecular ion peak (e.g., [M+H]+^+ at m/z calculated for C9_9H14_{14}N2_2O).

Advanced Research Questions

Q. How can crystallographic data for this compound be validated to resolve structural ambiguities?

  • Methodological Answer :

  • Software Tools : Use SHELXL for refinement and ORTEP-3 for visualizing thermal ellipsoids and hydrogen bonding networks .
  • Validation Metrics : Check the R-factor (<5%), ADP (Atomic Displacement Parameter) consistency, and PLATON’s ADDSYM algorithm to detect missed symmetry or twinning . For imidazole derivatives, verify the planarity of the heterocyclic ring and torsional angles in the butyl chain to avoid over-interpretation of disorder .

Q. What strategies address contradictory bioactivity data in pharmacological studies of imidazole-based ethanones?

  • Methodological Answer :

  • Dose-Response Curves : Ensure assays use standardized concentrations (e.g., 1–100 µM) and controls (e.g., DMSO solvent blanks).
  • Structural Analogues : Compare results with similar compounds (e.g., 5-arylideneimidazolones) to identify substituent effects on activity .
  • Meta-Analysis : Cross-reference data with databases like ChEMBL or PubChem to identify trends in imidazole derivatives’ SAR (Structure-Activity Relationships).

Q. How does the electronic environment of the imidazole ring influence the reactivity of this compound in catalytic applications?

  • Methodological Answer :

  • DFT Calculations : Model the HOMO/LUMO orbitals to predict nucleophilic/electrophilic sites. The electron-withdrawing ketone group at position 1 may reduce the basicity of the imidazole nitrogen .
  • Experimental Probes : Use Hammett substituent constants (σ) to correlate ring substituents (e.g., chloro, nitro) with reaction rates in cross-coupling or hydrogenation studies .

Handling and Safety

Q. What precautions are critical during the synthesis and handling of this compound?

  • Methodological Answer :

  • Ventilation : Use fume hoods to avoid inhalation of fine powders or vapors.
  • PPE : Wear nitrile gloves and safety goggles, as imidazole derivatives may cause skin/eye irritation .
  • Storage : Keep in airtight containers under nitrogen at –20°C to prevent degradation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.